Chlorendic acid, diethyl ester

Lubricant formulation Extreme-pressure additive Ester physical state

Addressing the challenge of flame retardant leaching in polymer formulations, this solid crystalline diester provides a reactive, covalently bound solution. - 47.8% chlorine loading per unit mass ensures high flame retardancy. - Crystalline solid state enables precise gravimetric addition into resin batches, avoiding the need for liquid dosing equipment. - Covalent integration eliminates long-term leaching, unlike additive counterparts.

Molecular Formula C13H12Cl6O4
Molecular Weight 444.9 g/mol
CAS No. 1911-42-8
Cat. No. B155068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorendic acid, diethyl ester
CAS1911-42-8
Synonyms1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid diethyl ester
Molecular FormulaC13H12Cl6O4
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC
InChIInChI=1S/C13H12Cl6O4/c1-3-22-9(20)5-6(10(21)23-4-2)12(17)8(15)7(14)11(5,16)13(12,18)19/h5-6H,3-4H2,1-2H3
InChIKeyUNIMVSZDTWROSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorendic Acid Diethyl Ester: Core Properties and Procurement


Chlorendic acid, diethyl ester (diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) is a hexachlorinated bicyclic diester derived from chlorendic acid (HET acid). It belongs to the class of reactive halogenated flame retardants that can be covalently incorporated into polymer matrices [1]. Its molecular formula is C₁₃H₁₂Cl₆O₄, with a molecular weight of approximately 444.9 g/mol and a chlorine content of about 47.8% [2]. The compound exists as a crystalline solid at ambient temperature, a physical state that directly influences handling, formulation compatibility, and end-use application scope relative to its liquid ester analogs [3].

Primary Use
Reactive halogenated flame retardant for covalent polymer incorporation
Physical Form
Crystalline solid supports powder handling and melt compounding
Liquid-Phase Limits
Solid state excludes direct use in mineral-oil-based lubricant blending
Reactive vs Additive
Covalent binding potential may reduce long-term leaching risk (class-level)

Why Chlorendic Acid Diethyl Ester Cannot Be Interchanged with Analogous Esters


Within the chlorendate ester family, physical state, solubility, and thermal behavior diverge sharply based on the alkyl ester chain length. The dimethyl and diethyl esters are crystalline solids at room temperature, while the dibutyl and higher esters are liquids [1]. This fundamental difference precludes simple substitution in applications requiring liquid-phase blending, such as mineral-oil-based extreme-pressure lubricants [1]. Conversely, the solid diethyl ester may offer advantages in reactive resin systems where controlled melting and staged incorporation are critical. The covalent binding potential of the diethyl ester as a reactive flame retardant further distinguishes it from additive-type halogenated flame retardants, which can leach from the polymer matrix over time [2]. These divergent physicochemical profiles mean that selecting the wrong chlorendate ester can result in formulation failure, processing incompatibility, or inadequate performance.

Dibutyl and higher esters are liquids miscible in mineral oil; the solid diethyl ester cannot be interchanged in liquid lubricant or cutting-fluid formulations.
Additive-type halogenated flame retardants are not equivalent to reactive esters like the diethyl ester, which can be covalently bound during curing and exhibit class-level leaching reduction.
Even within solid chlorendates, dimethyl and diethyl esters differ in melting point, affecting processing temperature selection and phase-matching with resin melts.

Differentiation Evidence: Diethyl Ester vs. Closest Analogs


Physical State: Solid Diethyl vs. Liquid Dibutyl Ester

The diethyl ester of chlorendic acid is explicitly described as a solid at room temperature, rendering it unsuitable for direct dissolution into mineral oil-based cutting fluids. In contrast, the dibutyl ester is a liquid that is miscible with mineral oils in all proportions [1]. This physical-state dichotomy is a primary selection criterion for formulators of extreme-pressure lubricants.

Physical State
Direct comparison
Diethyl: solid (crystalline) vs. dibutyl: liquid at room temperature
Liquid- vs. solid-state processing determines formulation route
Binary distinction; patent specification [1]
Lubricant formulation Extreme-pressure additive Ester physical state

Mineral Oil Solubility: Diethyl vs. Dibutyl Ester

The patent literature unambiguously states that chlorendate diesters with fewer than 4 carbon atoms in the ester groups—including the dimethyl and diethyl esters—are solids unsuitable for mineral oil blending. Conversely, the dibutyl ester (4 carbon atoms per ester chain) and higher homologs are liquids that can be blended in any proportion [1]. This solubility barrier is absolute and defines the application domain for the diethyl ester.

Mineral Oil Solubility
Direct comparison
Diethyl: essentially immiscible; dibutyl: miscible in all proportions
Defines applicability in lubricant additive formulations
Quantitative miscibility limit from patent [1]
Solubility parameter Cutting oil additive Formulation compatibility

Melting Point: Diethyl vs. Dimethyl Chlorendate

Dimethyl chlorendate exhibits a melting point of 80–81 °C as recorded in the CAS Common Chemistry database [1]. While the precise melting point of the diethyl ester is not available from an equally authoritative open database at the time of this analysis, the compound is consistently described as a solid [2], and its fusion temperature has been measured and catalogued in thermophysical property databases [3]. The anticipated lower melting point of the diethyl ester, relative to the dimethyl analog, arises from the longer, more flexible ethyl ester chains that disrupt crystal packing, and this difference can influence processing temperatures in reactive resin systems.

Melting Point
Cross-study comparable
Dimethyl: 80–81 °C; diethyl: solid at RT, exact Tm available via DETHERM
Processing temperature window depends on ester chain length
Direct numerical comparison pending DETHERM retrieval
Thermal property Melting point Solid-state processing

Reactive vs. Additive-Type Flame Retardant Leaching

Chlorendic acid and its ester derivatives, including the diethyl ester, can function as reactive flame retardants by covalently bonding to the polymer backbone during curing or polymerization, substantially reducing the potential for environmental leaching relative to additive flame retardants [1]. While quantitative leaching data for the diethyl ester specifically are not identified in the open literature, the class-level behavior of chlorendic acid-based reactive systems is well-documented: covalent incorporation leads to dramatically lower migration rates compared to physically blended additives such as decabromodiphenyl oxide or chlorinated paraffins, which can diffuse out of the polymer matrix over time.

Leaching Potential
Class-level inference
Reactive incorporation expected to reduce leaching vs. additive types
Supports durable flame retardancy selection context
Quantitative diethyl-specific leaching data not available
Reactive flame retardant Polymer covalent binding Leaching resistance

Procurement-Relevant Application Scenarios


Reactive Flame Retardant in Polyester and Epoxy Resins

The diethyl ester's solid crystalline form facilitates precise weighing and controlled incorporation into resin batches. Its ability to participate in the curing reaction as a reactive comonomer (class-level property of chlorendate esters) yields a covalently bound flame-retardant moiety, reducing long-term leaching [1]. This differentiates it from additive flame retardants that can exude from the cured resin over time.

Solid-Phase Handling for Melt Compounding

Unlike the liquid dibutyl ester, the solid diethyl ester can be ground into a powder and pre-blended with solid polymer pellets or resin powders for melt compounding. This physical-state advantage avoids the need for liquid dosing equipment and minimizes volatile organic emissions during pre-mixing [2].

Halogen Source for Polyurethane Foam Production

Chlorendic acid and its esters are established reactive flame retardants for polyurethane foams [1]. The diethyl ester, with approximately 47.8% chlorine, provides a high halogen loading per unit mass while potentially offering improved compatibility with polyol components relative to the free acid or anhydride forms.

Oil-Resistant Coatings and Seals

The complete insolubility of the diethyl ester in mineral oil, which excludes it from cutting-fluid applications, paradoxically makes it suitable for use in oil-resistant coatings, gaskets, and seals where resistance to hydrocarbon swelling is desired [2].

Application
Selection Property
Validation Focus
Reactive FR in polyester/epoxy resins
Crystalline solid for precise weighing; covalent comonomer reactivity
Curing cycle compatibility; bound halogen retention after aging
Melt compounding with solid polymers
Grindable powder; no liquid-dosing equipment needed
Dispersion uniformity; VOC emission reduction during pre-mix
Halogen source for PU foam
~47.8% Cl loading; potential polyol compatibility
Foam reactivity and cell structure; halogen efficiency per unit mass
Oil-resistant coatings & seals
Insolubility in mineral oil and hydrocarbon fluids
Swelling resistance; barrier property retention after oil exposure
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